molecular formula C18H26O3 B14530800 Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate CAS No. 62702-35-6

Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate

Cat. No.: B14530800
CAS No.: 62702-35-6
M. Wt: 290.4 g/mol
InChI Key: CUGSGJCIHGLUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate is an ester compound characterized by its unique structure, which includes a cyclooctyl ring substituted with a hydroxy group and a phenyl group. Esters are known for their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-hydroxy-5-phenylcyclooctyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or zeolites are used to facilitate the esterification process .

Mechanism of Action

The mechanism of action of ethyl (1-hydroxy-5-phenylcyclooctyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets . The hydroxy and phenyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl (1-hydroxy-5-phenylcyclooctyl)acetate can be compared with other esters such as:

Properties

CAS No.

62702-35-6

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 2-(1-hydroxy-5-phenylcyclooctyl)acetate

InChI

InChI=1S/C18H26O3/c1-2-21-17(19)14-18(20)12-6-10-16(11-7-13-18)15-8-4-3-5-9-15/h3-5,8-9,16,20H,2,6-7,10-14H2,1H3

InChI Key

CUGSGJCIHGLUOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCC(CCC1)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.